3,7-bis(4-chlorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile
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Overview
Description
3,7-bis(4-chlorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is a complex heterocyclic compound that belongs to the thiazolopyridine family. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyridine core fused with various functional groups, including chlorophenyl, hydroxy, oxo, and carbonitrile groups. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-bis(4-chlorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile typically involves multi-component reactions. One common method involves the use of cyanoacetohydrazide, acetophenone derivatives, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethylene, and cysteamine hydrochloride in the presence of triethylamine in ethanol under reflux conditions . This method is advantageous due to its high yield, tolerance of various functional groups, and the use of economical starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction rates and yields while minimizing energy consumption and waste production . This green chemistry approach aligns with the principles of sustainable industrial practices.
Chemical Reactions Analysis
Types of Reactions
3,7-bis(4-chlorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted thiazolopyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antibacterial and antifungal activities.
Industry: Employed in the development of insecticides and probes for nucleic acid interactions.
Mechanism of Action
The mechanism of action of 3,7-bis(4-chlorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, as a beta-amyloid production inhibitor, it may interfere with the enzymes involved in the production of beta-amyloid peptides, thereby reducing their accumulation . As a CDK2-cyclin A inhibitor, it may bind to the active site of the enzyme, preventing its interaction with substrates and inhibiting cell cycle progression .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidine derivatives: These compounds share a similar core structure but differ in the functional groups attached, leading to variations in biological activities.
Thiadiazolo[3,2-a]pyrimidine derivatives: These compounds contain a thiadiazole ring fused with a pyrimidine ring and exhibit different pharmacological properties.
Uniqueness
The uniqueness of 3,7-bis(4-chlorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile lies in its specific combination of functional groups, which imparts a wide range of biological activities and makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C20H14Cl2N2O2S |
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Molecular Weight |
417.3 g/mol |
IUPAC Name |
3,7-bis(4-chlorophenyl)-3-hydroxy-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C20H14Cl2N2O2S/c21-14-5-1-12(2-6-14)16-9-18(25)24-19(17(16)10-23)27-11-20(24,26)13-3-7-15(22)8-4-13/h1-8,16,26H,9,11H2 |
InChI Key |
XLKBOIGHSWSIFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=C2N(C1=O)C(CS2)(C3=CC=C(C=C3)Cl)O)C#N)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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